N-Allyl-N-(4-methoxyphenyl)amine hydrochloride
Overview
Description
N-Allyl-N-(4-methoxyphenyl)amine hydrochloride, also known as AMPA-HCl, is a derivative of the amino acid alanine that has been used as an experimental tool in the laboratory for a variety of research applications. It is a derivative of the neurotransmitter glutamate, which is the primary excitatory neurotransmitter in the central nervous system. AMPA-HCl has been studied for its biochemical and physiological effects, as well as its ability to be used in laboratory experiments.
Scientific Research Applications
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- Application : It’s used in the allyl–allyl cross-coupling reaction, which is a practical synthetic route for the direct construction of 1,5-dienes, abundant in terpenes, and significant building blocks in chemical synthesis .
- Method of Application : The transition metal-catalyzed cross-coupling has the power to generate synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile. Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
- Results or Outcomes : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
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- Application : Thiazolidine derivatives, which can be synthesized using N-Allyl-N-(4-methoxyphenyl)amine hydrochloride, have diverse therapeutic and pharmaceutical activity and are used in probe design .
- Method of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
- Results or Outcomes : These data provide useful information for designing next-generation drug candidates .
- Field : Pharmaceutical Sciences
- Application : It’s used in the synthesis of thiazolidine derivatives, which have diverse therapeutic and pharmaceutical activity and are used in probe design .
- Method of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
- Results or Outcomes : These data provide useful information for designing next-generation drug candidates .
properties
IUPAC Name |
4-methoxy-N-prop-2-enylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-3-8-11-9-4-6-10(12-2)7-5-9;/h3-7,11H,1,8H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHKEAOZMBAINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC=C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-N-(4-methoxyphenyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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